

Spectroscopic Characterization of Fmoc-L-2-Furylalanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-L-2-Furylalanine*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **N- α -Fmoc-L-2-furylalanine**, a crucial building block in peptide synthesis, particularly for the incorporation of non-canonical amino acids. This document is intended for researchers, scientists, and professionals in drug development who utilize peptide chemistry and require a thorough understanding of the analytical data that underpins the quality and identity of their starting materials. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to this specific Fmoc-protected amino acid. While experimentally obtained spectra for this compound are not readily available in the public domain, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This includes predicted ^1H and ^{13}C NMR chemical shifts and a plausible ESI-MS fragmentation pattern. Furthermore, detailed, field-proven protocols for data acquisition are provided to enable researchers to generate and verify their own data.

Introduction: The Significance of Fmoc-L-2-Furylalanine in Peptide Science

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications

can enhance proteolytic stability, improve receptor binding affinity, and introduce novel functionalities. **Fmoc-L-2-furylalanine**, with its aromatic furan side chain, offers a unique structural motif that can participate in various non-covalent interactions and serve as a versatile synthetic handle for further chemical modifications.^{[1][2]} Its application in the synthesis of peptides with tailored properties makes a thorough understanding of its analytical characterization essential for ensuring the fidelity of the final peptide product.^[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes.^[3] The accurate spectroscopic identification of **Fmoc-L-2-furylalanine** is the first critical step in any synthetic workflow that utilizes this building block. This guide aims to provide the necessary framework for this identification process.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid.

Table 1: Chemical and Physical Properties of **Fmoc-L-2-Furylalanine**

Property	Value	Source
IUPAC Name	(2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid	[4]
CAS Number	159611-02-6	[4]
Molecular Formula	C ₂₂ H ₁₉ NO ₅	[4]
Molecular Weight	377.39 g/mol	[4]
Monoisotopic Mass	377.126323 Da	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[\[3\]](#)

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for **Fmoc-L-2-Furylalanine**.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Fmoc-L-2-Furylalanine**.
- Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment (zg30).
 - Spectral width: ~16 ppm.
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay (d1): 1-2 seconds.
- ¹³C NMR:
 - Pulse sequence: Proton-decoupled pulse program (zgpg30).
 - Spectral width: ~220 ppm.

- Number of scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation delay (d1): 2 seconds.

Predicted ^1H NMR Spectral Data

Disclaimer: The following ^1H NMR data is predicted based on the known structure and typical chemical shifts of the constituent functional groups. Actual experimental values may vary.

Table 2: Predicted ^1H NMR Chemical Shifts for **Fmoc-L-2-Furylalanine** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.8	br s	1H	COOH	The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.
~7.90	d	2H	Fmoc H-4, H-5	Aromatic protons of the fluorenyl group adjacent to the fused ring system.
~7.72	d	2H	Fmoc H-1, H-8	Aromatic protons of the fluorenyl group.
~7.55	t	1H	Furan H-5	The proton on the furan ring adjacent to the oxygen.[5][6]
~7.42	t	2H	Fmoc H-3, H-6	Aromatic protons of the fluorenyl group.
~7.33	t	2H	Fmoc H-2, H-7	Aromatic protons of the fluorenyl group.
~6.35	dd	1H	Furan H-4	Furan ring proton.[5][6]
~6.10	d	1H	Furan H-3	Furan ring proton adjacent to the side chain attachment point. [5][6]

~4.50	m	1H	C α H	The alpha-proton of the amino acid backbone.
~4.30	m	2H	Fmoc CH ₂	The methylene protons of the Fmoc protecting group.
~4.25	t	1H	Fmoc H-9	The methine proton of the fluorenyl group.
~3.20	m	2H	C β H ₂	The beta-protons of the amino acid side chain.

Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted based on the known structure and typical chemical shifts of the constituent functional groups. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for **Fmoc-L-2-Furylalanine** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~173.0	COOH	Carboxylic acid carbonyl carbon.
~156.5	Fmoc C=O	Carbonyl carbon of the Fmoc carbamate.
~152.0	Furan C-2	Carbon of the furan ring attached to the side chain. ^[7] ^[8]
~144.0	Fmoc C-4a, C-4b	Quaternary carbons of the fluorenyl group.
~142.5	Furan C-5	Carbon of the furan ring adjacent to the oxygen. ^[7] ^[8]
~141.0	Fmoc C-8a, C-9a	Quaternary carbons of the fluorenyl group.
~128.0	Fmoc C-1, C-8	Aromatic carbons of the fluorenyl group.
~127.5	Fmoc C-4, C-5	Aromatic carbons of the fluorenyl group.
~125.5	Fmoc C-2, C-7	Aromatic carbons of the fluorenyl group.
~120.5	Fmoc C-3, C-6	Aromatic carbons of the fluorenyl group.
~110.5	Furan C-4	Furan ring carbon. ^[7] ^[8]
~107.0	Furan C-3	Furan ring carbon. ^[7] ^[8]
~66.0	Fmoc CH ₂	Methylene carbon of the Fmoc group.
~55.0	C α	Alpha-carbon of the amino acid backbone.

~47.0	Fmoc C-9	Methine carbon of the fluorenyl group.
~30.0	C β	Beta-carbon of the amino acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.^[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a generalized protocol for acquiring mass spectrometry data for **Fmoc-L-2-Furylalanine**.

Instrumentation:

- An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

- Prepare a dilute solution of **Fmoc-L-2-Furylalanine** (e.g., 10-100 μ M) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

Data Acquisition Parameters:

- Ionization Mode: Positive ion mode is typically used for the analysis of Fmoc-amino acids to observe the protonated molecule $[M+H]^+$.
- MS Scan Range: A range of m/z 100-1000 is generally sufficient to observe the parent ion and its major fragments.

- MS/MS Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the isolated $[M+H]^+$ ion. Collision-induced dissociation (CID) is a common fragmentation method.

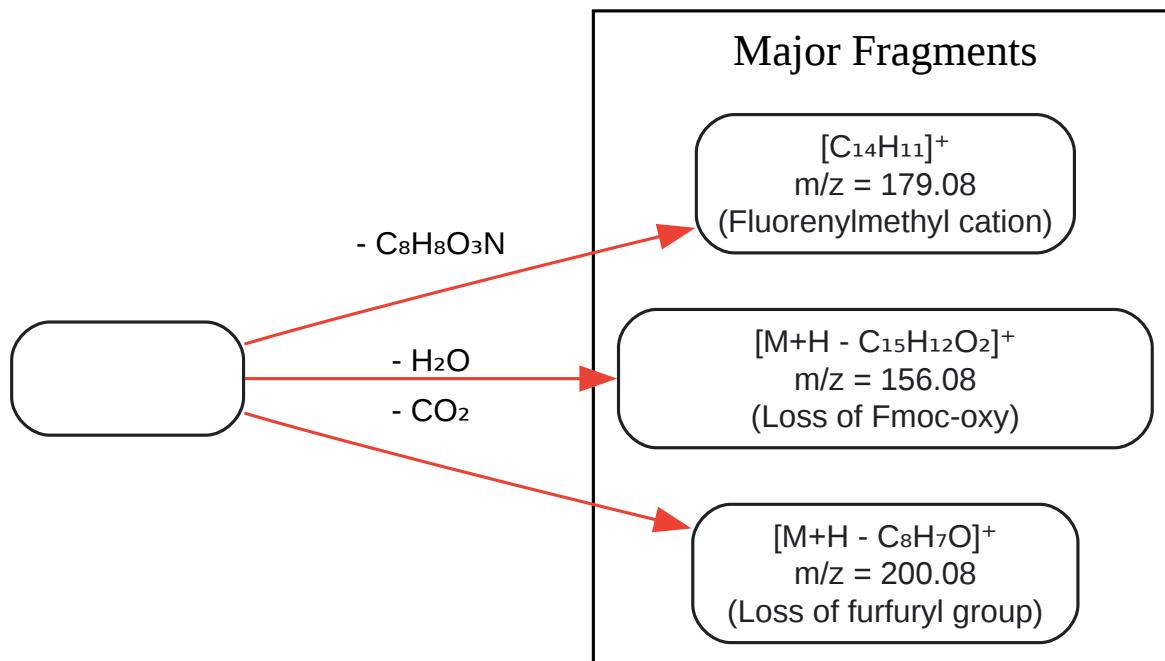
Predicted Mass Spectrometry Data and Fragmentation Analysis

The expected monoisotopic mass of **Fmoc-L-2-Furylalanine** is 377.1263 Da.^[4] In positive ion ESI-MS, the protonated molecule $[M+H]^+$ would be observed at an m/z of approximately 378.1336.

Table 4: Predicted ESI-MS Fragmentation of **Fmoc-L-2-Furylalanine** $[M+H]^+$

m/z	Proposed Fragment	Rationale
378.13	$[M+H]^+$	Protonated parent molecule.
200.08	$[M+H - C_8H_7O]^+$	Loss of the furfuryl group.
179.08	$[C_{14}H_{11}]^+$	The fluorenylmethyl cation, a characteristic fragment of the Fmoc group.
156.08	$[M+H - C_{15}H_{12}O_2]^+$	Loss of the Fmoc-oxy group.

The fragmentation of the Fmoc group is a well-characterized process and can serve as a diagnostic marker for the presence of this protecting group.



Predicted ESI-MS/MS Fragmentation Pathway

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Caption: A plausible fragmentation pathway for protonated **Fmoc-L-2-Furylalanine** in ESI-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of **Fmoc-L-2-Furylalanine**. While experimentally derived public data is scarce, the predicted NMR and MS data presented herein, grounded in established spectroscopic principles, offer a robust framework for researchers to identify and verify the quality of this important synthetic building block. The detailed experimental protocols further empower scientists to generate their own high-quality analytical data, ensuring the integrity and success of their peptide synthesis endeavors. It is always recommended to acquire experimental data on your specific batch of material and compare it with the predicted values and data from commercial suppliers.

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